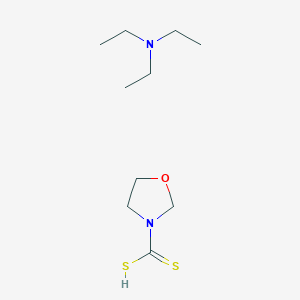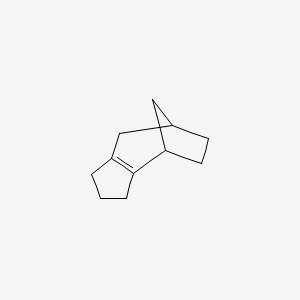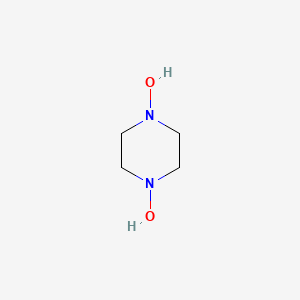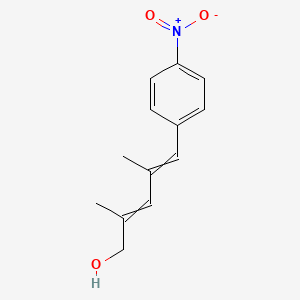
N,N-diethylethanamine;1,3-oxazolidine-3-carbodithioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethylethanamine;1,3-oxazolidine-3-carbodithioic acid is a compound that combines the structural features of N,N-diethylethanamine and 1,3-oxazolidine-3-carbodithioic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethylethanamine;1,3-oxazolidine-3-carbodithioic acid typically involves the reaction of N,N-diethylethanamine with 1,3-oxazolidine-3-carbodithioic acid under controlled conditions. One efficient method for synthesizing 1,3-oxazolidines involves the use of a chiral magnesium phosphate catalyst, which facilitates the formation of hemiaminal intermediates through the enantioselective addition of alcohols to imines, followed by intramolecular cyclization under mildly basic conditions . Another approach involves the reaction of aliphatic aldehydes with nonstabilized azomethine ylides, which can yield oxazolidines, pyrrolidines, or Mannich bases depending on the starting materials and reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of efficient catalysts and controlled reaction environments is crucial for achieving consistent results in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-diethylethanamine;1,3-oxazolidine-3-carbodithioic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reactions depend on the functional groups present in the compound and the reagents used.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as tert-butyl hydroperoxide, reducing agents, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted oxazolidine derivatives.
Applications De Recherche Scientifique
N,N-diethylethanamine;1,3-oxazolidine-3-carbodithioic acid has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of N,N-diethylethanamine;1,3-oxazolidine-3-carbodithioic acid involves its interaction with specific molecular targets and pathways. For example, oxazolidines are known to inhibit bacterial protein biosynthesis by interfering with the binding of initiator fMet-tRNAi Met to the ribosomal peptidyltransferase P-site, preventing the formation of the first peptide bond . This mechanism highlights the potential antimicrobial properties of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N,N-diethylethanamine;1,3-oxazolidine-3-carbodithioic acid include other oxazolidine derivatives and thiuram sulfides of oxazolidines and thiazolidines . These compounds share structural similarities and may exhibit comparable chemical properties and applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its ability to act as a chiral auxiliary and its potential biological activities set it apart from other similar compounds.
Propriétés
Numéro CAS |
58706-74-4 |
|---|---|
Formule moléculaire |
C10H22N2OS2 |
Poids moléculaire |
250.4 g/mol |
Nom IUPAC |
N,N-diethylethanamine;1,3-oxazolidine-3-carbodithioic acid |
InChI |
InChI=1S/C6H15N.C4H7NOS2/c1-4-7(5-2)6-3;7-4(8)5-1-2-6-3-5/h4-6H2,1-3H3;1-3H2,(H,7,8) |
Clé InChI |
QVMBAZXLGVZGRR-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC.C1COCN1C(=S)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{2-[(Chloromethyl)sulfanyl]propan-2-yl}benzonitrile](/img/structure/B14613705.png)
![Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 4,7-dimethyl](/img/structure/B14613713.png)



![6H-Indeno[5,4-b]thiophene-2-carboxylic acid, 7,8-dihydro-](/img/structure/B14613729.png)


![Ethanone, 1-(2,3-dihydro-2-methylbenzo[b]thien-5-yl)-](/img/structure/B14613759.png)
![[2-(Cyclobut-1-en-1-yl)ethyl]benzene](/img/structure/B14613766.png)
![2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}cyclopentan-1-ol](/img/structure/B14613790.png)


